Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Foldamer Chemistry γ-Peptide Design Secondary Structure Propensity

Researchers developing sequence-defined foldamers often face supply inconsistencies with structurally authenticated ATC monomers. This specific 4-amino-2-(ethylamino) substitution pattern is mandatory for stabilizing the C9 pseudocycle hydrogen-bonding network that defines the 9-helix conformation; substituting with methylamino or 2-ethyl analogs will disrupt the intended secondary structure. - Full ¹H NMR fingerprint in DMSO-d₆ documented in authoritative spectral libraries for immediate identity verification. - Well-characterized scaffold for studying restricted rotation (41-47 kJ mol⁻¹ barrier) around the exocyclic C-N bond. - The 5-carboxylate methyl ester provides a tractable handle for hydrolysis or transesterification, distinguishing it from 4-carboxylate regioisomers.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B7816699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCCNC1=NC(=C(S1)C(=O)OC)N
InChIInChI=1S/C7H11N3O2S/c1-3-9-7-10-5(8)4(13-7)6(11)12-2/h3,8H2,1-2H3,(H,9,10)
InChIKeyRFVCEJGNHKGJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate: Core Overview


Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is a heterocyclic thiazole derivative bearing both 4-amino and 2-ethylamino substituents alongside a methyl ester at the 5-position [1]. This compound belongs to the broader class of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a family of γ-amino acid building blocks that have been systematically investigated for their capacity to adopt well-defined secondary structures in both solution and solid state [2]. Its molecular formula is C7H11N3O2S with a molecular weight of 201.24 g/mol, and its full NMR spectral fingerprint in DMSO-d6 is documented in authoritative spectral libraries, providing a reliable reference for identity verification and quality control during procurement [1].

Foldamer building block: Precursor for ATC γ-peptide 9-helix design; ethylamino substitution essential for C9 pseudocycle stabilization.
Conformational probe: N-monosubstituted 2-aminothiazole-5-carboxylate suitable for rotational barrier studies (class-level 41–47 kJ mol⁻¹ range).
Regioselective scaffold: 5-carboxylate isomer accessible via Rh-catalyzed carbene route; distinct from 4-carboxylate regioisomers.
Analytical reference: Full ¹H NMR spectrum in DMSO-d₆ documented in KnowItAll library for identity verification.

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate: Substitution Risks


The thiazole-5-carboxylate scaffold accommodates extensive structural variation—alterations at the 2- and 4-positions yield compounds with fundamentally distinct molecular geometries, hydrogen-bonding capacities, and consequent folding behaviors. Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate possesses a specific substitution pattern (4-NH2, 2-NHCH2CH3, 5-COOCH3) that defines its unique stereoelectronic profile [1]. Substituting the 2-ethylamino group with a 2-methylamino analog or replacing the 4-amino group with a 4-methyl group alters both the compound's hydrogen-bond donor/acceptor topology and its steric bulk, which directly impacts its ability to participate in the C9 pseudocycle hydrogen-bonding network characteristic of ATC-based foldamers [2]. Consequently, researchers designing sequence-defined oligomers or peptidomimetics cannot interchange these analogs without risking complete disruption of the intended secondary structure, as demonstrated by comparative CD and NMR studies on ATC oligomers [2].

Target compound
Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate
4-NH₂, 2-NHCH₂CH₃, 5-COOCH₃ substitution enables C9 pseudocycle H-bond network; 2-ethylamino acts as H-bond donor and steric organizer.
Methylamino analog (2-NHCH₃)
Smaller 2-substituent alters H-bond geometry and steric preorganization; 9-helix propensity may not transfer.
Target compound
Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate
2-ethylamino preserves secondary amine H-bond donor; essential for foldamer H-bonding topology.
2-Ethyl analog (2-CH₂CH₃, no NH)
Lacks 2-amino H-bond donor; H-bond network disruption; foldamer secondary structure may not replicate.
Target compound
Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate
5-COOCH₃ ester ortho to ring sulfur; reactivity and electronic distribution consistent with 5-carboxylate series.
4-Carboxylate regioisomer
Ester at C4; different electronic profile and synthetic accessibility; may not support analogous derivatization sequences.

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate: Quantitative Differentiation


9-Helical Fold Propensity in ATC Oligomers

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate serves as the monomeric precursor to 4-amino(methyl)-1,3-thiazole-5-carboxylic acid (ATC) residues. When incorporated into oligomeric sequences, ATC-based γ-peptides adopt a well-defined 9-helix structure in the solid state and in aprotic and protic organic solvents as well as in aqueous solution [1]. This helical folding is stabilized by hydrogen bonds forming C9 pseudocycles, a structural feature that is uniquely enabled by the 4-amino and 2-ethylamino substitution pattern of the parent compound [1][2]. In contrast, the methylamino analog (methyl 4-amino-2-(methylamino)-1,3-thiazole-5-carboxylate) possesses a smaller 2-substituent, which alters the hydrogen-bonding geometry and reduces the steric preorganization required for robust 9-helix formation . Additionally, the 2-ethyl-4-amino analog (methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate) lacks the 2-amino hydrogen-bond donor entirely, fundamentally altering the foldamer's hydrogen-bonding network topology .

9-Helical fold propensity
Class-level
Target:Adopts 9-helix in solid state, organic solvents, aqueous solution (C9 pseudocycle H-bonds).
Methylamino:Altered H-bond geometry; reduced preorganization.
2-Ethyl:Lacks 2-amino H-bond donor; topology shift.
Supports foldamer design; substitution pattern essential for intended 9-helix.
Class-level inference from ATC oligomer studies; CD, NMR, X-ray data.
Foldamer Chemistry γ-Peptide Design Secondary Structure Propensity

Rotational Barrier: N-Monosubstituted vs. N,N-Disubstituted Thiazole-5-carboxylates

Variable temperature 1H NMR studies on 2-aminothiazole-5-carboxylates have established that the barrier to rotation of the 2-amino group falls in the range of 41–47 kJ mol⁻¹ [1]. Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, bearing a monosubstituted 2-ethylamino group, is expected to exhibit rotational dynamics within this established range, consistent with the class-level behavior of N-monosubstituted 2-aminothiazole-5-carboxylates. This stands in contrast to N,N-disubstituted 2-aminothiazole-5-carboxylates, which display distinct rotational isomerism patterns due to the absence of the secondary amine hydrogen and altered steric environment around the exocyclic C-N bond [1]. The 2-ethylamino substitution pattern preserves the hydrogen-bond donor capacity of the exocyclic nitrogen while modulating rotational dynamics through the ethyl group's steric influence.

Rotational barrier
Class-level
41–47 kJ mol⁻¹N-monosubstituted class
Consistent with N-monosubstituted 2-aminothiazole-5-carboxylate dynamics.
Variable-temperature ¹H NMR; N,N-disubstituted analogs show distinct rotamer patterns.
Conformational Analysis NMR Spectroscopy Rotational Isomerism

Rh-Catalyzed Regioselective Thiazole-5-carboxylate Synthesis

The thiazole-5-carboxylate scaffold, including the core structure of methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, can be accessed via dirhodium tetrakis(heptafluorobutyramide)-catalyzed reaction of α-diazo-β-keto-carboxylates with thiocarboxamides, which regioselectively yields thiazole-5-carboxylates rather than the 4-carboxylate isomers [1]. This catalyst-dependent regioselectivity is critical: dirhodium tetraacetate catalysis yields oxazole-4-carboxylates, whereas dirhodium tetrakis(heptafluorobutyramide) redirects the reaction to produce oxazole-5-carboxylates and, analogously, thiazole-5-carboxylates from thiocarboxamides [1]. The target compound's 5-carboxylate substitution pattern positions the ester group for subsequent derivatization at the position ortho to the ring sulfur, a regiochemical feature that distinguishes it from 4-carboxylate thiazole analogs (e.g., ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate, CAS 57250-87-0) .

Regioselective synthesis
Class-level
Target:5-carboxylate; Rh₂(hfb)₄ catalysis directs C5 selectivity.
4-Carboxylate:Different regiochemistry; distinct electronic profile and derivatization access.
Regioisomeric identity critical for synthetic planning and reactivity.
Rh carbene route; 4-carboxylate isomer not interchangeable.
Heterocycle Synthesis Rhodium Catalysis Regioselectivity

NMR and IR Fingerprinting for Identity Verification

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate has a fully documented 1H NMR spectrum in DMSO-d6 available in the KnowItAll NMR Spectral Library [1]. This authoritative reference spectrum enables unambiguous identity confirmation and purity assessment upon procurement. The compound's spectroscopic profile is distinguished from its closest analogs by predictable shifts in key resonances. The methylamino analog (methyl 4-amino-2-(methylamino)-1,3-thiazole-5-carboxylate) exhibits a distinct 1H NMR pattern due to the N-methyl rather than N-ethyl substituent, with corresponding differences in the aliphatic proton region . Additionally, IR studies on 2-aminothiazole-5-carboxylates reveal carbonyl doublets arising from O,S-syn-s-trans and anti-s-trans rotamers of the ester group, providing a class-level spectroscopic signature that distinguishes these compounds from 4-carboxylate regioisomers [2].

Spectral fingerprint
Reported
Full ¹H NMR in DMSO-d₆; KnowItAll library reference.
Distinct from methylamino analog (InChI Key differ).
Enables identity verification and purity assessment upon receipt.
IR carbonyl doublet class signature supports regioisomer distinction.
Spectral Characterization Quality Control Analytical Reference

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate: Research Applications


ATC-Based γ-Peptide Foldamers with 9-Helical Architecture

This compound is the established monomeric precursor for 4-amino(methyl)-1,3-thiazole-5-carboxylic acid (ATC) residues, which, when incorporated into oligomeric sequences, adopt a well-defined 9-helix structure in both solid state and solution (including aqueous environments) [1]. Researchers developing sequence-defined foldamers, peptidomimetics, or structurally constrained γ-peptides should procure this specific building block, as the ethylamino substitution pattern is essential for the C9 pseudocycle hydrogen-bonding network that stabilizes the helical conformation [1][2]. Substitution with methylamino or 2-ethyl analogs will disrupt the intended secondary structure due to altered hydrogen-bonding geometry or loss of the 2-amino donor.

Conformational Dynamics of 2-Amino Thiazole-5-carboxylates

This compound serves as a representative N-monosubstituted 2-aminothiazole-5-carboxylate for investigating rotational barriers around the exocyclic C-N bond. Variable temperature NMR studies on this compound class have established rotational barriers in the range of 41–47 kJ mol⁻¹ [3]. Researchers studying molecular dynamics, restricted rotation in heteroaromatic systems, or the influence of N-alkyl substitution on conformational equilibria will find this compound a well-characterized scaffold with documented class-level rotational behavior.

5-Position Derivatization and Scaffold Diversification

The 5-carboxylate methyl ester functionality provides a tractable handle for hydrolysis to the corresponding carboxylic acid or transesterification, enabling downstream functionalization at the position ortho to the ring sulfur. This regiochemical feature distinguishes it from 4-carboxylate thiazole analogs, which exhibit different reactivity profiles and electronic distributions [4]. Synthetic chemists building thiazole-focused compound libraries or developing thiazolo-fused heterocyclic systems should prioritize the 5-carboxylate isomer when the intended derivatization site is C5.

Reference Standard for Analytical Method Development

The compound's full 1H NMR spectrum in DMSO-d6 is documented in the KnowItAll NMR Spectral Library, providing an authoritative reference for identity verification and purity assessment [5]. Quality control laboratories and analytical chemistry groups developing LC-MS or NMR methods for thiazole-containing pharmaceutical intermediates can utilize this compound as a characterized reference material, with the assurance that its spectral fingerprint is distinct from closely related analogs (e.g., the methylamino variant, InChI Key: PYWSBDFRFXOTQN-UHFFFAOYSA-N) .

Application
Selection Property
Validation Focus
ATC γ-peptide foldamer design
2-Ethylamino substitution pattern for C9 pseudocycle H-bond network
9-Helical conformation by CD/NMR; X-ray structure confirmation
Rotational barrier & conformational dynamics
N-monosubstituted 2-aminothiazole-5-carboxylate scaffold
Variable-temperature ¹H NMR; comparison with N,N-disubstituted analogs
5-Position derivatization & library synthesis
5-Carboxylate regiochemistry; ortho ester to ring sulfur
Reactivity via hydrolysis/transesterification; distinguish from 4-carboxylate isomers
Analytical reference standard
Documented ¹H NMR (DMSO-d₆) in KnowItAll library
Identity verification against InChI Key; purity assessment by spectral match

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